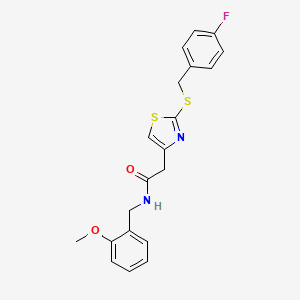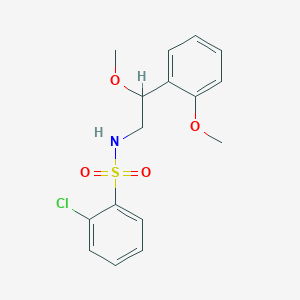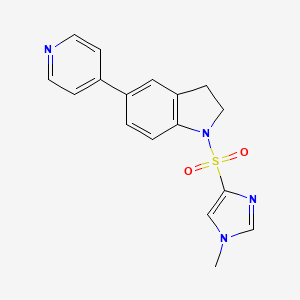![molecular formula C26H24FN3O3 B2861740 2-[[(4-Fluorophenyl)methyl-[(4-phenylmethoxyphenyl)methyl]amino]methyl]-1H-imidazole-5-carboxylic acid CAS No. 1382722-47-5](/img/structure/B2861740.png)
2-[[(4-Fluorophenyl)methyl-[(4-phenylmethoxyphenyl)methyl]amino]methyl]-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMPI-1154 is a promising novel cardio-cytoprotective imidazole-carboxylic acid matrix metalloproteinase-2 inhibitor. It has shown significant potential in reducing infarct size in models of acute myocardial infarction . This compound is part of a broader effort to develop effective inhibitors for matrix metalloproteinase-2, which plays a crucial role in various cardiovascular diseases .
Preparation Methods
The synthesis of MMPI-1154 involves the creation of substituted carboxylic acid derivatives based on imidazole and thiazole scaffolds . The synthetic route includes the generation of a focused library of imidazole and thiazole compounds, which are then docked to a three-dimensional model of matrix metalloproteinase-2. The compounds are tested using a medium throughput screening based on a fluorescent assay employing the matrix metalloproteinase-2 catalytic domain . Industrial production methods for MMPI-1154 are not extensively documented, but the synthesis involves standard organic chemistry techniques and conditions .
Chemical Reactions Analysis
MMPI-1154 undergoes various chemical reactions, including inhibition of matrix metalloproteinase-2, matrix metalloproteinase-13, matrix metalloproteinase-1, and matrix metalloproteinase-9 . The compound is effective in inducing apoptosis in cancer cells by inhibiting the activity of certain kinases involved in the growth and survival of these cells . Common reagents and conditions used in these reactions include imidazole and thiazole carboxylic acids, which are superior in efficacy compared to conventional hydroxamic acid derivatives . The major products formed from these reactions are the inhibited forms of the respective matrix metalloproteinases .
Scientific Research Applications
MMPI-1154 has a wide range of scientific research applications. In chemistry, it is used as a matrix metalloproteinase-2 inhibitor for studying the enzyme’s role in various biochemical processes . In biology, it is employed to investigate the mechanisms of apoptosis and cell survival . In medicine, MMPI-1154 is a potential therapeutic agent for acute myocardial infarction and other cardiovascular diseases . Additionally, it has shown promising anticancer activity by inducing apoptosis in cancer cells . The compound’s ability to inhibit multiple matrix metalloproteinases makes it a valuable tool in various fields of scientific research .
Mechanism of Action
MMPI-1154 exerts its effects by inhibiting the activity of matrix metalloproteinase-2, matrix metalloproteinase-13, matrix metalloproteinase-1, and matrix metalloproteinase-9 . These enzymes are involved in the degradation of extracellular matrix components, which is a critical process in tissue remodeling and repair . By inhibiting these enzymes, MMPI-1154 reduces the degradation of the extracellular matrix, thereby protecting cardiac myocytes from ischemia/reperfusion injury . The compound also induces apoptosis in cancer cells by inhibiting the activity of certain kinases involved in cell growth and survival .
Comparison with Similar Compounds
MMPI-1154 is unique in its efficacy as a matrix metalloproteinase-2 inhibitor compared to other similar compounds. It has shown superior efficacy in comparison to conventional hydroxamic acid derivatives . Similar compounds include other imidazole and thiazole carboxylic acid-based matrix metalloproteinase inhibitors, such as MMPI-1260 and MMPI-1248 . These compounds also exhibit cardioprotective effects but differ in their specific inhibitory profiles and efficacy . MMPI-1154 stands out due to its significant reduction in infarct size and its potential as a therapeutic agent for acute myocardial infarction .
Properties
IUPAC Name |
2-[[(4-fluorophenyl)methyl-[(4-phenylmethoxyphenyl)methyl]amino]methyl]-1H-imidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3/c27-22-10-6-19(7-11-22)15-30(17-25-28-14-24(29-25)26(31)32)16-20-8-12-23(13-9-20)33-18-21-4-2-1-3-5-21/h1-14H,15-18H2,(H,28,29)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTNFRCPUOPISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CC3=CC=C(C=C3)F)CC4=NC=C(N4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2861661.png)

![1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2861663.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2861666.png)


![4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2861673.png)
![1-{[1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2861674.png)
![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2861676.png)
![1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone](/img/structure/B2861677.png)

![1-[5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2861679.png)
![2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2861680.png)
